molecular formula C13H25NO4 B1464213 (4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid CAS No. 2165810-58-0

(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid

Cat. No.: B1464213
CAS No.: 2165810-58-0
M. Wt: 259.34 g/mol
InChI Key: AHJOCXORPOFIQH-NXEZZACHSA-N
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Description

(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process. These systems allow for continuous production, reducing waste and improving reaction control .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the Boc group can influence the reactivity of neighboring functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

    Substitution: Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for forming amide bonds.

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid primarily involves its role as a protected amino acid. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-4-Amino-5-methylheptanoic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.

    (4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid: Similar structure but with a different carbon chain length, affecting its reactivity and applications.

Uniqueness

The presence of the Boc group in (4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid provides a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo selective deprotection under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

(4R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJOCXORPOFIQH-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid
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(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid
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(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid
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(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid
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(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid
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(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid

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